A Technical Guide to the Discovery and Synthesis of the von Hippel-Lindau (VHL) E3 Ligase Ligand: VH032
A Technical Guide to the Discovery and Synthesis of the von Hippel-Lindau (VHL) E3 Ligase Ligand: VH032
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the foundational von Hippel-Lindau (VHL) E3 ligase ligand, VH032. Given that "E3 ligase Ligand 13" is not a recognized public designation, this guide focuses on VH032 as a canonical and extensively documented example crucial to the field of Targeted Protein Degradation (TPD). VH032 is a potent and selective ligand widely used as a key building block in the creation of Proteolysis-Targeting Chimeras (PROTACs).[1][2]
The von Hippel-Lindau E3 Ligase Pathway
The VHL tumor suppressor protein is the substrate recognition component of the Cullin-RING E3 ubiquitin ligase complex, often referred to as CRL2VHL or VCB (VHL, Elongin C, Elongin B).[3][4] This complex is a master regulator of the cellular response to oxygen levels.
Under normal oxygen conditions (normoxia), the alpha subunits of Hypoxia-Inducible Factors (HIF-α) are hydroxylated on specific proline residues by prolyl hydroxylase domain enzymes (PHDs).[5] This post-translational modification creates a recognition site for VHL, leading to the polyubiquitination of HIF-α and its subsequent degradation by the proteasome. In low oxygen conditions (hypoxia), PHDs are inactive, HIF-α is not hydroxylated, and it evades VHL-mediated degradation. Stabilized HIF-α then translocates to the nucleus, promoting the transcription of genes involved in angiogenesis, cell proliferation, and metabolism.
Small molecule ligands like VH032 were designed to mimic the hydroxylated HIF-α peptide, enabling them to bind to the same recognition pocket on VHL. This competitive binding can disrupt the native VHL:HIF-α interaction, leading to the stabilization of HIF-α. More significantly in the context of drug discovery, these ligands serve as "hooks" to recruit the VHL E3 ligase machinery to a specific protein of interest for degradation via the construction of PROTACs.
Discovery and Quantitative Analysis of VH032
VH032 was developed through structure-guided design, building upon an L-hydroxyproline core to mimic the key interactions between VHL and HIF-1α. This foundational work led to the creation of VH032, a ligand with impressive nanomolar binding affinity for the VHL protein. Its development was a critical step for the then-nascent field of PROTACs, providing a potent and well-characterized recruiter for the VHL E3 ligase.
Quantitative Binding Affinity
The binding affinity of VH032 and its derivatives to the VHL complex has been characterized by multiple biophysical methods. The data consistently show a high-affinity interaction, which is essential for its function in PROTACs.
| Compound | Assay Method | Binding Constant | Source |
| VH032 | Isothermal Titration Calorimetry (ITC) | Kd = 185 nM | |
| VH032 | Time-Resolved FRET (TR-FRET) | IC50 = 77.8 nM, Ki = 33.4 nM | |
| VH032 | Fluorescence Polarization (FP) | Kd = 100.8 nM (for BODIPY FL VH032) | |
| VH298 (potent derivative) | Surface Plasmon Resonance (SPR) | Kd = 80 nM | |
| VH298 (potent derivative) | Time-Resolved FRET (TR-FRET) | IC50 = 44.0 nM, Ki = 18.9 nM |
Experimental Protocols
The synthesis, characterization, and evaluation of VH032 involve a multi-step chemical synthesis followed by rigorous analytical and biological testing.
Chemical Synthesis of VH032
Multiple synthetic routes to VH032 have been reported, with recent efforts focused on scalable, chromatography-free processes. A common convergent approach is outlined below, which involves the preparation of key fragments followed by their coupling.
Protocol Outline (based on multi-gram scale synthesis):
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Synthesis of the Thiazole Fragment ((4-(4-methylthiazol-5-yl)phenyl)methanamine):
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Reaction: C-H arylation between 4-methylthiazole and a protected 4-bromobenzylamine derivative (e.g., Boc-protected).
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Catalyst: Palladium catalyst such as Pd(OAc)₂ or Pd-PEPPSI-IPr.
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Conditions: Base (e.g., K₂CO₃), additive (e.g., PivOH), and a high-boiling solvent (e.g., DMA) at elevated temperatures (e.g., 125 °C).
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Deprotection: Removal of the Boc protecting group using a strong acid (e.g., HCl in dioxane) to yield the key amine fragment.
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Synthesis of the Hydroxyproline Fragment (e.g., Boc-L-t-leucine-(2S,4R)-4-hydroxyproline):
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Amide Coupling: Commercially available (2S,4R)-4-hydroxyproline (Hyp) is coupled with Boc-protected L-tert-leucine.
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Reagents: Standard peptide coupling reagents such as HATU or EDC/HOBt with a non-nucleophilic base like DIPEA in a solvent such as DMF or CH₂Cl₂.
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Final Fragment Coupling and Deprotection:
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Amide Bond Formation: The activated hydroxyproline fragment is coupled with the thiazole amine fragment using standard peptide coupling conditions as described above.
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Final Deprotection: The final Boc group is removed with trifluoroacetic acid (TFA) in CH₂Cl₂ or HCl in an appropriate solvent to yield the final product, VH032.
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Purification: The final product is purified, often by recrystallization from a suitable solvent system to avoid column chromatography on a large scale.
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Analytical Characterization
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High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound and intermediates. A typical method involves a C18 column with a gradient of water and methanol (or acetonitrile) containing 0.1% TFA.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized molecule. Spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD), and chemical shifts are reported in ppm.
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High-Resolution Mass Spectrometry (HRMS): Used to confirm the elemental composition by providing a highly accurate mass measurement of the protonated molecular ion [M+H]⁺.
Biophysical Binding Assays
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Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET):
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Principle: This assay measures the proximity between a terbium-labeled anti-tag antibody (donor) bound to a tagged VCB complex and a fluorescently labeled tracer (acceptor), such as BODIPY FL VH032. Binding of the tracer results in a high FRET signal.
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Methodology: The tagged VCB complex, antibody, and tracer are incubated together. Competing ligands like VH032 will displace the tracer, leading to a decrease in the FRET signal. The signal is measured at specific wavelengths after a time delay to reduce background fluorescence. An IC₅₀ value is determined from the dose-response curve.
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Surface Plasmon Resonance (SPR):
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Principle: Measures binding events in real-time by detecting changes in the refractive index on a sensor chip surface.
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Methodology: The VCB protein complex is immobilized on a sensor chip. A solution containing VH032 at various concentrations is flowed over the surface. The association and dissociation rates are measured, from which the equilibrium dissociation constant (Kd) is calculated.
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NanoBRET™ Cellular Target Engagement Assay:
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Principle: A cellular assay that measures ligand binding to a target protein in live cells. The target protein (VHL) is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer that binds VHL is added to the cells.
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Methodology: In the absence of a competitor, the tracer binds to the VHL-NanoLuc fusion, bringing the fluorophore into close proximity to the luciferase and generating a BRET signal. A competing ligand like VH032 will displace the tracer, causing a loss of BRET signal. This can be performed in the presence and absence of a cell permeabilizing agent to assess cell permeability alongside target engagement.
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References
- 1. selleckchem.com [selleckchem.com]
- 2. VH032, 1448188-62-2 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Von Hippel–Lindau disease: insights into oxygen sensing, protein degradation, and cancer [jci.org]
